molecular formula C15H23N3O3S B2847305 N1-(2-methoxyethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946355-42-6

N1-(2-methoxyethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2847305
CAS No.: 946355-42-6
M. Wt: 325.43
InChI Key: IJKYXZSTWYRYAY-UHFFFAOYSA-N
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Description

N1-(2-Methoxyethyl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is an oxalamide derivative characterized by a methoxyethyl group at the N1 position and a pyrrolidine-thiophene hybrid substituent at the N2 position. Its structure combines a polar methoxyethyl chain with aromatic (thiophene) and heterocyclic (pyrrolidine) moieties, which may influence solubility, metabolic stability, and target interactions.

Properties

IUPAC Name

N-(2-methoxyethyl)-N'-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-21-8-5-16-14(19)15(20)17-10-13(12-4-9-22-11-12)18-6-2-3-7-18/h4,9,11,13H,2-3,5-8,10H2,1H3,(H,16,19)(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKYXZSTWYRYAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C(=O)NCC(C1=CSC=C1)N2CCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Structural Features of Selected Oxalamide Derivatives

Compound Name R1 Substituent R2 Substituent Key Features/Applications References
Target Compound 2-Methoxyethyl 2-(Pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl Thiophene-pyrrolidine hybrid N/A
S336 (CAS 745047-53-4) 2,4-Dimethoxybenzyl 2-(Pyridin-2-yl)ethyl Umami flavor enhancer, FEMA 4233
GMC-5 () 1,3-Dioxoisoindolin-2-yl 4-Methoxyphenyl Antimicrobial activity
N1-(4-Chloro-3-(trifluoromethyl)phenyl)-N2-... 4-Chloro-3-(CF3)phenyl 2-Fluoro-4-(pyridin-4-yloxy)phenyl Regorafenib analog, antitumor
N1-(2-Methoxy-4-methylbenzyl)-N2-... (FFDc 4231) 2-Methoxy-4-methylbenzyl 2-(Pyridin-2-yl)ethyl Flavor agent, regulatory approval

Key Observations :

  • Substituent Effects: The target compound’s thiophene-pyrrolidine group distinguishes it from S336’s pyridine-ethyl and dimethoxybenzyl groups. Thiophene’s aromaticity and sulfur atom may enhance lipophilicity or enable π-π interactions in biological systems compared to S336’s pyridine . Methoxyethyl (target) vs.

Key Observations :

  • Synthesis : Oxalamides like S336 and GMC derivatives are typically synthesized via coupling reactions (e.g., carbodiimide-mediated amidation). The target compound likely follows similar methodology .
  • Yields: GMC derivatives achieved yields up to 90%, suggesting efficient protocols for oxalamide synthesis .

Metabolic and Toxicological Profiles

Key Observations :

  • Metabolism: S336 and related oxalamides undergo rapid metabolism in rat hepatocytes without amide hydrolysis, suggesting metabolic stability of the oxalamide core .
  • Safety: S336’s NOEL of 100 mg/kg/day supports its safety as a flavor agent. Analogous compounds (e.g., FFDc 4231) share this NOEL, indicating a class-wide safety profile .

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